Ferene-S

Beschreibung

Historical Context and Development of Ferene Disodium (B8443419) Salt as a Ligand

The development of Ferene was driven by the need for sensitive and water-soluble reagents for automated chemical analysis. cdnsciencepub.com Historically, many effective metal-chelating agents, such as bathophenanthroline, were limited by their poor solubility in water. cdnsciencepub.com The breakthrough came with the sulfonation of these parent compounds, a process that significantly enhanced their water solubility without compromising their chromogenic properties. cdnsciencepub.com

Building on this principle, researchers synthesized 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine. cdnsciencepub.com The subsequent sulfonation of this triazine led to the creation of Ferene disodium salt. cdnsciencepub.com The introduction of furyl groups was a deliberate choice, aimed at achieving a chromophoric enhancement similar to that observed with phenyl-substituted reagents. cdnsciencepub.com This strategic design resulted in a reagent that reacts with iron(II) to form a stable, deep blue complex with high water solubility, presenting a compelling alternative to existing reagents. cdnsciencepub.com

Overview of Ferene Disodium Salt as a Biochemical Reagent for Life Science Research

In life science research, Ferene disodium salt is widely recognized as a biochemical reagent for the quantitative measurement of iron. watson-int.comchemsrc.commedchemexpress.com Its primary application lies in the colorimetric determination of iron in biological samples, such as serum. cdnsciencepub.comwatson-int.comchemicalbook.com The method is based on the formation of a colored complex between the iron in the sample and the Ferene reagent, allowing for spectrophotometric quantification. google.com

The reaction is highly sensitive and specific for Fe²⁺ ions. vwr.com To ensure accuracy, samples are typically treated with a reducing agent to convert all iron to the ferrous state before the addition of Ferene. nih.gov The intensity of the resulting deep blue color is directly proportional to the iron concentration. vwr.com This method is not only reliable and convenient but has also been adopted in commercially available kits for serum iron determination since 1979. cdnsciencepub.comwatson-int.com Its utility extends to various research areas, including the study of iron homeostasis in organisms and the diagnosis of conditions like anemia and hemochromatosis. watson-int.comnih.gov

Structural Analogy and Comparison within Ferroin-Type Reagents

Ferene disodium salt belongs to a class of ligands known as "ferroin-type" reagents. researchgate.netsemanticscholar.org These compounds are characterized by their ability to form stable, intensely colored complexes with ferrous iron. researchgate.netsemanticscholar.org The archetypal ferroin (B110374) group is found in 1,10-phenanthroline. researchgate.net Other members of this class include 2,2'-bipyridine (B1663995) and Ferrozine. researchgate.netsemanticscholar.org Ferene acts as a bidentate chelating agent, forming a 3:1 complex with Fe²⁺. cdnsciencepub.comscribd.com

Ferene and Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine disodium salt) are structurally analogous, with the key difference being the heterocyclic rings attached to the triazine core. semanticscholar.orgnih.govnih.govscispace.comresearchgate.net Ferene possesses furylsulfonic acid groups, whereas Ferrozine has phenylsulfonic acid groups. semanticscholar.orgnih.gov This structural distinction leads to notable differences in their spectrophotometric properties.

The iron(II) complex of Ferene exhibits a higher molar absorptivity (ε) and a different absorption maximum (λmax) compared to the Ferrozine-iron(II) complex. This makes Ferene a more sensitive reagent for iron determination. semanticscholar.orgnih.govfcad.com

| Reagent | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ | Absorption Maximum (λmax) in nm |

| Ferene-Fe(II) Complex | 34,500 - 35,500 nih.govfcad.com | 593 semanticscholar.orgnih.gov |

| Ferrozine-Fe(II) Complex | 27,900 semanticscholar.orgnih.gov | 562 semanticscholar.orgnih.gov |

The stability of the Ferene-iron(II) complex, as indicated by its logarithm of the formation constant (log K), is comparable to that of the Ferrozine complex. cdnsciencepub.com

| Reagent Complex | Log K Value |

| Ferene-Fe(II) | 14.9 cdnsciencepub.comscribd.com |

| Ferrozine-Fe(II) | 15.6 cdnsciencepub.com |

The introduction of sulfonate (–SO₃⁻) groups into the structure of organic reagents like Ferene is a critical modification that confers high water solubility. cdnsciencepub.comnih.gov Many parent compounds of ferroin-type reagents are hydrophobic and have very low solubility in aqueous solutions, which limits their use in many biological and automated analytical systems. cdnsciencepub.com

Sulfonation transforms these compounds into water-soluble salts (in this case, a disodium salt) without negatively impacting their ability to form colored complexes with metal ions. cdnsciencepub.comnih.gov This enhanced solubility allows for their direct application in aqueous samples, eliminating the need for extraction steps into organic solvents. nih.gov This simplification is crucial for the development of rapid and high-throughput assays, such as those used in clinical laboratories. cdnsciencepub.com

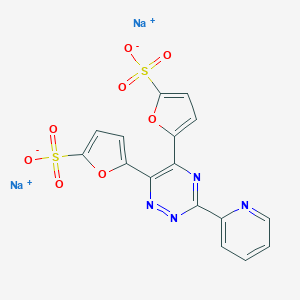

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLSEFOVPQFJBB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000589 | |

| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79551-14-7 | |

| Record name | Ferene-S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5,5'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]di(furan-2-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Ion Complexation of Ferene Disodium Salt

Chelation Mechanism with Divalent Iron (Fe²⁺)

Ferene disodium (B8443419) salt, chemically known as 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine disodium salt, forms a stable and intensely colored complex with ferrous iron (Fe²⁺). cdnsciencepub.comavantorsciences.com This reaction is the basis for its widespread use in the spectrophotometric determination of iron. avantorsciences.comvwr.com The formation of this complex involves the donation of electron pairs from the ligand to the metal ion, resulting in a coordination compound.

Ferene disodium salt acts as a bidentate chelating agent, meaning it binds to a central metal atom at two points. researchgate.netnih.gov This binding occurs through the nitrogen atoms of the pyridyl and triazine rings, which are part of the ferroin (B110374) group, a common structural motif in iron-chelating compounds. cdnsciencepub.com Spectrophotometric titration experiments have confirmed that Ferene behaves as a bidentate rather than a tridentate ligand under typical complexation conditions. cdnsciencepub.com This bidentate chelation contributes to the stability of the resulting complex.

The reaction between Ferene disodium salt and iron(II) results in the formation of a tris-chelate, where three molecules of Ferene (L) coordinate with one iron(II) ion (Fe²⁺) to form the complex [FeL₃]²⁺. cdnsciencepub.combanglajol.info This 3:1 ligand-to-metal ratio has been determined using methods such as continuous variations (Job's plot) and molar ratio methods. cdnsciencepub.combanglajol.info The resulting complex is characterized by its deep blue color and high water solubility. cdnsciencepub.com

Table 1: Stoichiometry of the Iron(II)-Ferene Disodium Salt Complex This interactive table summarizes the stoichiometric relationship between Ferene disodium salt and iron(II) in the formation of their complex.

| Feature | Description | Reference |

|---|---|---|

| Ligand-to-Metal Ratio | 3:1 | cdnsciencepub.combanglajol.info |

| Complex Formula | [Fe(Ferene)₃]²⁺ | cdnsciencepub.combanglajol.info |

| Chelation Type | Tris-chelate | banglajol.info |

| Ligand Function | Bidentate | cdnsciencepub.comresearchgate.net |

The stability of the iron(II)-Ferene complex is quantified by its formation constant (K), often expressed in its logarithmic form (log K). The reported mean log K value for the complex is approximately 14.9. cdnsciencepub.combanglajol.info This high value indicates a strong binding affinity and the formation of a very stable complex. banglajol.infobanglajol.info The determination of this constant is typically carried out using spectrophotometric methods, analyzing the absorbance of solutions with varying concentrations of iron and Ferene. cdnsciencepub.com

Table 2: Formation Constants of Metal-Ligand Complexes This interactive table presents the reported formation constants for the Iron(II)-Ferene complex and other related chelates.

| Complex | Log K Value | Reference |

|---|---|---|

| Iron(II)-Ferene | 14.9 | cdnsciencepub.combanglajol.info |

| Iron(II)-Ferrozine | 15.6 | cdnsciencepub.com |

| Iron(II)-1,10-phenanthroline | 20.2 - 21.5 | banglajol.info |

| Iron(II)-2,2'-bipyridine | 16.4 - 17.6 | cdnsciencepub.com |

The formation of the ferrous complex with Ferene disodium salt is significantly influenced by pH. The intense blue color of the complex fully develops over a pH range of approximately 2 to 7.5 in an acetate (B1210297) buffer. cdnsciencepub.com The optimal pH range for the formation of the iron(II)-Ferene complex is generally considered to be between 3 and 6. cdnsciencepub.comnih.gov Within this acidic to slightly acidic range, the nitrogen atoms in the Ferene molecule are available for coordination. At lower pH values, protonation of the nitrogen atoms can compete with metal ion binding. Conversely, at higher pH values (alkaline conditions), the formation of iron hydroxyl species can hinder the complexation reaction. researchgate.netnih.gov

Determination of Formation Constants and Binding Affinities

Complexation with Other Transition Metal Ions

While Ferene disodium salt is most renowned for its interaction with iron(II), it can also form complexes with other transition metal ions.

Ferene disodium salt has been shown to form a colored complex with copper(II) ions. cdnsciencepub.com This interaction is considered a potential interference in the determination of iron using Ferene, similar to what is observed with the related reagent Ferrozine. cdnsciencepub.com The complexation of Ferene with copper(II) has been a subject of study to understand its selectivity and to develop methods to mitigate interference in analytical applications.

Zinc(II) Complexes of Ferene Disodium Salt

Recent research has focused on the synthesis and characterization of Zinc(II) complexes with Ferene disodium salt (referred to as L1 in the study). nih.govnih.govresearchgate.net Two such complexes have been synthesized and are designated as [Zn(L1)Cl2]·5H2O·ZnCl2 (complex 1) and [Zn(L1)2Cl2]·4H2O·2CH3OH (complex 2). nih.govnih.govresearchgate.net These complexes are noteworthy for their water solubility, which makes them promising candidates for various biological applications. nih.govnih.gov

The synthesis of these complexes involves reacting Ferene with zinc chloride in methanol (B129727) at elevated temperatures. nih.gov The resulting precipitates are then collected and characterized using various analytical techniques, including elemental analysis, 1H NMR, IR, and UV-Vis spectroscopy. nih.govnih.gov

Below is a table summarizing the synthesized Zinc(II) complexes of Ferene disodium salt:

| Complex | Chemical Formula |

| Complex 1 | [Zn(L1)Cl2]·5H2O·ZnCl2 |

| Complex 2 | [Zn(L1)2Cl2]·4H2O·2CH3OH |

Table based on data from Abeydeera et al. (2018). nih.govnih.gov

Ligand Field Effects and Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with Ferene disodium salt induces significant changes in the spectroscopic properties of the ligand, which can be attributed to ligand field effects. These effects provide valuable information about the electronic structure of the resulting complexes. nih.gov

Infrared (IR) Spectroscopy: Upon complexation with Zinc(II), the IR stretching frequencies of the N=N and C=N bonds within the triazine ring of Ferene are observed to shift to lower frequencies. nih.govnih.gov This shift indicates a change in the bond order of these groups, resulting from the coordination of the metal ion to the nitrogen atoms of the triazine ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the Zinc(II)-Ferene complexes show a bathochromic shift (a shift to longer wavelengths) compared to the free ligand. nih.govnih.gov This red shift in the absorption maxima is a characteristic signature of metal-ligand complex formation and is indicative of alterations in the electronic energy levels of the Ferene molecule upon coordination. For instance, the Ferene-iron(II) complex exhibits a strong absorption maximum at 593 nm. nih.gov

The spectroscopic data for the Zinc(II) complexes of Ferene are summarized in the table below:

| Spectroscopic Technique | Observation in Zn(II)-Ferene Complexes | Implication |

| Infrared (IR) Spectroscopy | Shift of N=N and C=N stretching frequencies to lower values | Coordination of Zn(II) to the triazine ring |

| UV-Visible (UV-Vis) Spectroscopy | Bathochromic (red) shift in absorption spectra | Alteration of electronic energy levels upon complexation |

Table based on findings from Abeydeera et al. (2018). nih.govnih.gov

Theoretical Investigations of Metal-Ferene Disodium Salt Interactions

The interaction between metal ions and Ferene disodium salt has also been explored through theoretical and computational methods, providing deeper insights into the nature of these complexes.

Computational Chemistry Approaches for Complex Formation

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the electronic structures of metal complexes. researchgate.net These studies can elucidate the bonding modes of the ligands and the geometry of the complexes. researchgate.net For instance, computational studies can help in understanding the electronic transitions observed in the UV-Vis spectra of the complexes. researchgate.net While specific DFT studies solely on Ferene-metal complexes are not extensively detailed in the provided context, the application of these methods to similar triazine-based ligand complexes suggests their utility in understanding Metal-Ferene interactions. researchgate.net

Insights into Electron Transfer and Redox Behavior within Complexes

The redox properties of metal complexes are crucial for their potential applications, especially in biological systems where electron transfer reactions are fundamental. currentseparations.com Ferene complexes, particularly with iron, are central to understanding electron transfer processes. nih.gov The redox potential of a metal complex is significantly influenced by the coordinating ligand. currentseparations.com

Ferene is known to stabilize the Fe(II) state, facilitating its spectrophotometric determination. avantorsciences.comavantorsciences.com The electron transfer from a reducing agent to Fe(III) to form Fe(II) is a key step before complexation with Ferene. The resulting Fe(II)-Ferene complex is stable, indicating that the ligand environment provided by Ferene is favorable for the ferrous state.

Studies on ferric siderophore reductases have utilized Ferene to detect the release of Fe(II), highlighting its role in studying electron transfer in biological systems. nih.gov The reduction of ferric complexes and the subsequent chelation of the produced Fe(II) by Ferene allows for the quantification of reductase activity. nih.gov The redox potentials of ferric complexes can vary significantly depending on the chelating siderophore, and Ferene serves as a reliable indicator for the ferrous iron produced. nih.gov The ability of salts to induce electron transfer in iron complexes has also been noted, a phenomenon that could be relevant in understanding the behavior of Ferene complexes in various ionic environments. rsc.org

Analytical Methodologies Utilizing Ferene Disodium Salt

Spectrophotometric Determination of Iron

The spectrophotometric determination of iron using Ferene disodium (B8443419) salt is a well-established and reliable method. watson-int.com It is employed for the quantitative measurement of iron in diverse samples, including human serum and plasma, wine, and other biological fluids. biolabo.frr-biopharm.com This method offers a convenient and accurate means to diagnose and monitor conditions such as anemia and hemochromatosis. watson-int.com

Principles of Colorimetric Iron Detection via Ferene-Iron Complex

The fundamental principle of this analytical method lies in the formation of a distinctly colored complex between Ferene disodium salt and ferrous iron (Fe²⁺). mdpi.comgoogle.com The process typically involves several key steps:

Release of Iron: In biological samples, iron is often bound to proteins like transferrin. An acidic medium is used to dissociate this bond, releasing the iron as ferric ions (Fe³⁺). biolabo.frdiameb.ua

Reduction of Iron: A reducing agent is introduced to convert the ferric iron (Fe³⁺) to its ferrous state (Fe²⁺). biolabo.fr

Complex Formation: Ferene disodium salt, a highly specific chelating agent, then reacts with the ferrous iron to form a stable, colored complex. biolabo.fravantorsciences.com This complex exhibits a strong absorbance at a specific wavelength.

Spectrophotometric Measurement: The intensity of the color produced is directly proportional to the concentration of iron in the sample. This is quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 580 nm and 620 nm. biolabo.frresearchgate.net

The resulting Ferene-iron(II) complex is intensely colored, allowing for the sensitive detection of iron. nih.gov

To ensure the accuracy and reliability of iron quantification, several assay conditions must be carefully optimized.

The ratio of iron to the Ferene disodium salt ligand is a critical factor that influences the linearity of the calibration curve. Studies have shown that varying this ratio can affect the adherence to Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. semanticscholar.orgresearchgate.net Maintaining an optimal iron-to-ligand ratio is essential for achieving a linear response across a desired concentration range, ensuring accurate quantification. The stoichiometry of the iron(II) complex with Ferene is typically 1:3. researchgate.net

Since Ferene disodium salt specifically forms a colored complex with ferrous iron (Fe²⁺), the complete reduction of any ferric iron (Fe³⁺) present in the sample is crucial for accurate total iron determination. biolabo.frflinnprep.com Various reducing agents are employed for this purpose, with ascorbic acid being a common choice. biolabo.frresearchgate.net The reducing agent donates electrons to convert Fe³⁺ to Fe²⁺, making it available to react with the Ferene ligand. flinnprep.com The selection and concentration of the reducing agent are optimized to ensure a rapid and complete reduction without interfering with the subsequent complex formation or the stability of the colored complex. mdpi.com

Ferene disodium salt assays are renowned for their high sensitivity and selectivity, making them well-suited for the determination of trace amounts of iron.

Sensitivity: The molar absorptivity of the Ferene-iron(II) complex is notably high, reported to be around 34,500 to 35,500 L mol⁻¹ cm⁻¹. fcad.combanglajol.info This high molar absorptivity contributes to the excellent sensitivity of the assay, allowing for the detection of iron at very low concentrations. For instance, some assay kits utilizing Ferene can detect iron concentrations as low as 5 µg/dL. diameb.ua

Selectivity: Ferene disodium salt exhibits a high degree of selectivity for ferrous iron over other metal ions that may be present in biological or environmental samples. While some metal ions can potentially interfere, the assay conditions are generally optimized to minimize these effects. nih.gov For example, the presence of excess copper ions can sometimes interfere, but this is often managed through the use of specific masking agents. nih.gov

Table 1: Performance Characteristics of Ferene Disodium Salt Assays

| Parameter | Value | Reference |

|---|---|---|

| Molar Absorptivity | 34,500 - 35,500 L mol⁻¹ cm⁻¹ | fcad.combanglajol.info |

| Wavelength of Maximum Absorbance (λmax) | ~593 nm | nih.gov |

| Lower Limit of Detection | 5 µg/dL | diameb.ua |

| Linear Range | Up to 1000 µg/dL | diameb.ua |

Despite the high selectivity of Ferene disodium salt, the presence of other ions in the sample matrix can potentially interfere with the accuracy of the iron measurement.

A primary interfering ion is copper (Cu²⁺). To mitigate this, a masking agent such as thiourea (B124793) is often incorporated into the reagent formulation. biolabo.frresearchgate.net Thiourea preferentially complexes with copper ions, preventing them from reacting with the Ferene disodium salt and thus eliminating their interference. biolabo.fr Other potential interferences can arise from substances that may affect the redox state of iron or the stability of the Ferene-iron complex. Careful control of pH and the use of appropriate buffers are essential to minimize these effects. researchgate.netsemanticscholar.org For some applications, specific chelating agents are included in the buffer to block interference from copper ions.

Effect of Iron-to-Ligand Ratio on Linearity

Sensitivity and Selectivity Profile of Ferene Disodium Salt Assays

Advanced Spectroscopic and Sensor Applications

Ferene disodium salt's high sensitivity and strong affinity for ferrous iron have led to its use in advanced analytical applications beyond simple solution-based spectrophotometry. These methods leverage the compound's chromogenic properties in conjunction with other materials and techniques to enhance detection limits and applicability.

A novel approach in iron detection involves the use of Ferene disodium salt (this compound) as a capping and sensing agent in the synthesis of silver nanoparticles (AgNPs). mdpi.com This creates a colorimetric chemosensor specifically for the selective recognition of ferrous ions (Fe²⁺). mdpi.comresearchgate.net

The synthesis of these this compound-conjugated AgNPs is achieved by mixing a silver nitrate (B79036) solution with a this compound solution, followed by chemical reduction using sodium borohydride. mdpi.com The resulting nanoparticles are yellow and exhibit a strong surface plasmon resonance (SPR) band in the UV-visible spectrum. mdpi.com Characterization using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) confirms the conjugation and physical properties of the nanoparticles. researchgate.net

The sensing mechanism relies on the interaction between Fe²⁺ and the conjugated nanoparticles. When Fe²⁺ is introduced, it selectively binds to the this compound on the nanoparticle surface. This interaction causes a quenching effect (a decrease in absorbance) and a slight bathochromic shift (shift to a longer wavelength) of the nanoparticle's SPR absorption band. researchgate.net This change is visually perceptible and can be quantified spectrophotometrically. The system has been shown to be highly selective for Fe²⁺, even in the presence of other competing metal ions like Cu²⁺, Pb²⁺, Ni²⁺, and Fe³⁺. researchgate.net This nano-formulation establishes an alternative and highly sensitive method for determining serum iron. mdpi.com

Table 1: Properties of this compound-Conjugated Silver Nanoparticle Chemosensor

| Property | Description / Value | Reference |

|---|---|---|

| Nanoparticle Material | Silver (Ag) | mdpi.com |

| Capping/Sensing Agent | This compound | mdpi.com |

| Particle Size Range | 10–90 nm in diameter | researchgate.net |

| Sensing Mechanism | Quenching of Surface Plasmon Resonance (SPR) band upon Fe²⁺ binding | researchgate.net |

| Selectivity | High selectivity for Fe²⁺ over other metal ions | researchgate.net |

| Linear Range | 110–190 nM | researchgate.net |

| Limit of Detection (LOD) | 110 nM | researchgate.net |

Sorption-photometry is a hybrid technique that combines the preconcentration of an analyte onto a solid sorbent with subsequent photometric measurement, enhancing sensitivity. Ferene S has been successfully used in such methods by immobilizing it onto the surface of sorbent materials like silica (B1680970) and titanium dioxide (TiO₂). researchgate.net

In this method, the sorbent is chemically modified to anchor the Ferene S molecules to its surface. When a sample solution containing Fe²⁺ is passed through this sorbent, the immobilized Ferene S quantitatively extracts the iron ions. researchgate.net This process forms an intensely colored iron(II)-Ferene S complex directly on the sorbent surface. The optimal pH range for this sorption is between 2.5 and 7.0. researchgate.net

Instead of measuring absorbance in a solution, the analysis is performed using diffuse reflectance spectroscopy, which measures the light reflected from the solid sorbent surface. The resulting surface complex with Ferene S exhibits a broad absorption band with a maximum at 600 nm. researchgate.net This technique allows for the determination of very low concentrations of iron.

Table 2: Characteristics of Ferene S-Based Sorption-Photometric Methods for Fe(II)

| Parameter | Silica-based Sorbent | TiO₂-based Sorbent | Reference |

|---|---|---|---|

| Immobilized Reagent | Ferene S | Ferene S | researchgate.net |

| Optimal pH for Sorption | 2.5–7.0 | 2.5–5.0 | researchgate.net |

| λmax (Diffuse Reflectance) | 600 nm | 600 nm | researchgate.net |

| Linear Range (µg Fe/0.1g sorbent) | Not specified | 0.1–4.0 | researchgate.net |

| Limit of Detection (LOD) | 0.006 µg per 0.1 g | 0.04 µg per 0.1 g | researchgate.net |

Development of Ferene Disodium Salt-Conjugated Nanomaterials for Sensing

Method Validation and Comparison with Established Techniques

The reliability and performance of any analytical method based on Ferene disodium salt must be established through rigorous validation and comparison with existing, well-accepted techniques.

Ferene is often compared to Ferrozine, another widely used pyridyl-triazine chromogen for iron determination. nih.gov The primary advantage of Ferene is its higher sensitivity, which is due to a greater molar absorptivity. watson-int.comtandfonline.com The molar absorptivity of the Fe(II)-Ferene complex is approximately 34,000-35,500 L·mol⁻¹·cm⁻¹, which is about 28-30% higher than that of the Fe(II)-Ferrozine complex. tandfonline.comfcad.comresearchgate.net This superior sensitivity allows for the use of smaller sample volumes, which is particularly advantageous in clinical settings where sample availability may be limited. nih.gov

The two chromogens also form complexes with different absorption maxima: the Fe(II)-Ferene complex is typically measured around 593-600 nm, while the Fe(II)-Ferrozine complex is measured at 560-562 nm. researchgate.nettandfonline.comasahikawa-med.ac.jp

Studies have shown that both reagents can be affected by interfering ions. For instance, copper ions can cause a positive interference with both Ferene and Ferrozine, though this can be mitigated by adding thiourea to the reaction mixture. nih.gov In the analysis of freshwaters, Ferene has been shown to be less prone to autoreduction (the reduction of Fe³⁺ to Fe²⁺ by the reagent itself) than other chromogens like TPTZ, making it more suitable for the immediate measurement of ferrous iron. frontiersin.orgresearchgate.net However, the presence of colored dissolved organic carbon (CDOC) can affect recovery rates and reaction times for both Ferene and Ferrozine. researchgate.net

Table 3: Comparison of Ferene with Other Iron Chromogens

| Chromogen | Fe(II) Complex λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Key Findings / Notes | Reference |

|---|---|---|---|---|

| Ferene Disodium Salt | 593 - 600 | ~34,000 - 35,500 | Higher sensitivity than Ferrozine. Less prone to autoreduction than TPTZ. | researchgate.nettandfonline.comfcad.comfrontiersin.org |

| Ferrozine | 560 - 562 | ~28,000 | Well-established standard method. Slower iron reduction rate compared to TPTZ. | tandfonline.comresearchgate.netresearchgate.net |

| Bathophenanthroline Sulfonate | 533 - 535 | ~22,400 | Compared with Ferene for low hepatic iron; results showed good agreement. | researchgate.netresearchgate.net |

| TPTZ (2,4,6-Tripyridyl-s-triazine) | 593 | ~22,600 | Prone to autoreduction, especially in the presence of CDOC. | frontiersin.orgresearchgate.net |

Validating a Ferene-based assay against a certified reference material (CRM) or a gold-standard analytical method is crucial for confirming its accuracy and minimizing bias. bioiron.org

An optimized this compound assay developed for quantifying iron from iron oxide nanoparticles in biological samples was validated by comparison with standard reference materials and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). tandfonline.comresearchgate.net The results demonstrated that the this compound method could accurately and reliably measure iron concentrations down to approximately 2 µM (1 x 10⁻⁷ g/mL). tandfonline.com This validation confirmed that when performed correctly, with complete digestion to liberate all iron ions from the sample matrix, the this compound spectrophotometric method yields results comparable to the highly sensitive ICP-MS technique. tandfonline.comresearchgate.net

The use of CRMs, such as certified human serum, is a standard practice for validating new analytical methods, including paper-based devices, for clinical parameters like transferrin saturation. acs.org Such validation ensures that the new method provides results that are traceable to a recognized standard, making it reliable for its intended application. bioiron.org

Applications of Ferene Disodium Salt in Biological and Biomedical Research

Quantification of Iron in Biological Samples

The ability of Ferene Disodium (B8443419) Salt to form a distinct colored complex with ferrous iron makes it an invaluable tool for quantifying iron in a multitude of biological specimens. researchgate.net The general principle of these assays involves the release of iron from its protein carriers, such as transferrin, in an acidic environment. biolabo.frbiolabo.fr Subsequently, a reducing agent, commonly ascorbic acid, is used to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). biolabo.frbiolabo.fr The addition of Ferene Disodium Salt then leads to the formation of the blue Fe(II)-Ferene complex, the absorbance of which is directly proportional to the total iron concentration in the sample. biolabo.frbiolabo.fr

Ferene Disodium Salt is extensively used for the quantitative determination of iron in human serum and plasma. biolabo.frbiolabo.fr This measurement is crucial for diagnosing and monitoring various conditions related to iron metabolism, including iron deficiency anemia and iron overload disorders like hemochromatosis. biolabo.frbiolabo.fr The assay specifically measures the Fe³⁺ bound to serum transferrin, after its dissociation and reduction to Fe²⁺. biolabo.frbiolabo.fr It is important to note that this method does not include the iron contained within free hemoglobin in the serum. biolabo.frbiolabo.fr To prevent interference from other metal ions, particularly copper, a chelating agent like thiourea (B124793) is often included in the reagent mixture. biolabo.frbiolabo.fr The stability of the colored complex for at least an hour allows for reliable and consistent measurements. biolabo.fr

Table 1: Key Parameters of the Ferene-Based Serum Iron Assay

| Parameter | Value/Description | Source |

| Principle | Colorimetric assay based on the formation of a blue complex between Fe²⁺ and Ferene. | biolabo.frbiolabo.fr |

| Wavelength of Max. Absorbance | 593-600 nm | biolabo.frnih.gov |

| Reducing Agent | Ascorbic Acid | biolabo.frbiolabo.fr |

| Copper Interference Prevention | Thiourea | biolabo.frbiolabo.fr |

| Specimen Types | Serum, Heparinized Plasma | biolabo.frbiolabo.fr |

| Anticoagulants to Avoid | EDTA, Oxalate, Citrate | biolabo.frbiolabo.fr |

Beyond serum, the Ferene-based assay has been adapted to measure both labile and total iron in a wide range of biological matrices, including tissue homogenates, cell lysates, and other bodily fluids. researchgate.netresearchgate.net A significant advancement is the development of a "unified-ferene" (u-ferene) assay that can quantify both labile and total iron from the same biological sample preparation by simply varying the concentration of the reducing agent, ascorbic acid. researchgate.netnih.gov

Labile Iron Pool (LIP): This represents the reactive, chelatable form of iron within the cell. For LIP measurement, a lower concentration of ascorbic acid is used, which is sufficient to reduce the readily available Fe³⁺ without disrupting more stable iron-containing proteins. researchgate.netresearchgate.net

Total Iron: To measure the total iron content, a much higher concentration of ascorbic acid is employed, ensuring the release and reduction of iron from all cellular stores, including ferritin. researchgate.netresearchgate.net

This dual-measurement capability provides a more comprehensive picture of cellular iron status. researchgate.net Research has shown that the total iron measurements obtained using the Ferene assay are comparable to those from the gold-standard method, inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netnih.gov

Table 2: Comparison of Ferene Assay with ICP-MS for Total Iron Measurement in a Mouse Model

| Sample Type | Ferene Assay (µg/g or µg/mL) | ICP-MS (µg/g or µg/mL) |

| Liver (Saline Control) | ~100 | ~100 |

| Liver (Iron Overload) | ~1500 | ~1500 |

| Plasma (Saline Control) | ~2.5 | ~2.5 |

| Plasma (Iron Overload) | ~7.5 | ~7.5 |

Data adapted from a study comparing the ferene assay to ICP-MS in a mouse model of iron overload. researchgate.net

The Ferene assay is a powerful tool for cell biologists studying iron metabolism. It offers a convenient and accurate method for quantifying intracellular iron, which is essential for understanding cellular iron homeostasis. nih.govnih.gov

Researchers utilize the Ferene assay to investigate the mechanisms by which cells acquire iron. For instance, studies have explored the different pathways of iron uptake from plant-based iron sources like pea ferritin in Caco-2 cells, a model for intestinal absorption. nih.gov By treating the cells with native versus digested ferritin, and using inhibitors of specific transport pathways, the Ferene assay helps to elucidate whether iron is taken up as part of the intact protein or after its release and reduction. nih.gov Such studies have revealed that the mechanism of iron uptake can depend on the stability of the ferritin protein under different physiological conditions. nih.gov For example, evidence suggests that native pea ferritin can be taken up via a clathrin-mediated endocytic pathway, while iron released from degraded ferritin is transported by the divalent metal ion transporter 1 (DMT-1). nih.gov

The Ferene assay provides a reliable method for measuring total intracellular iron concentrations in cultured cells. nih.govplos.org This is critical for studies investigating the effects of various compounds on cellular iron levels or the role of iron in pathological processes. plos.org For example, the assay has been used to demonstrate how certain drugs can reduce intracellular iron levels in bone marrow-derived macrophages. plos.org The protocol typically involves lysing the cells, releasing the iron from proteins in an acidic buffer, reducing it to the ferrous state, and then adding Ferene S for colorimetric quantification at 593 nm. plos.org This method has been validated against more complex techniques like inductively coupled plasma-mass spectrometry (ICP-MS), demonstrating its accuracy for measuring intracellular iron, even at low levels. nih.gov An optimized protocol can reliably measure iron concentrations down to approximately 2 x 10⁻⁶ M. nih.gov

Iron Quantification in Cellular Models

Studies on Iron Uptake Mechanisms

Interaction Studies with Biomolecules

The interaction of Ferene Disodium Salt is primarily with the ferrous ion (Fe²⁺), forming a stable tris-complex, [Fe(Ferene)₃]²⁻. soton.ac.uk However, its application in biological systems inherently involves interactions with a host of biomolecules. The assay's design specifically addresses the need to dissociate iron from its primary transport protein, transferrin . biolabo.frbiolabo.fr In the acidic conditions of the assay, the bond between iron and transferrin is broken, allowing the released iron to be measured. biolabo.frbiolabo.fr

Similarly, for total iron measurement, the assay conditions are harsh enough to release iron from its primary storage protein, ferritin . researchgate.net Studies have visualized iron stored in ferritin-like molecules in native polyacrylamide gels by staining with Ferene S, demonstrating the interaction after iron has been released from the protein cage. researchgate.net

The specificity of Ferene for Fe²⁺ is a key feature. While Ferene itself does not directly bind to large biomolecules like bovine serum albumin (BSA) in a way that produces a signal, the environment created by these molecules can be relevant. However, the primary interaction of interest in these assays is the highly specific chelation of ferrous iron, which allows for its accurate quantification in the presence of a complex mixture of proteins and other biomolecules. nih.gov

Binding to Serum Albumins (e.g., Bovine Serum Albumin)

The interaction of chemical compounds with serum albumins, such as Bovine Serum Albumin (BSA), is a critical area of study in pharmacology and medicinal chemistry. BSA is often used as a model protein due to its structural homology to Human Serum Albumin (HSA). The binding of a compound to serum albumin can significantly influence its stability, solubility, and transport in the bloodstream.

Research has demonstrated that Ferene disodium salt binds to BSA. Spectroscopic studies, particularly UV-Vis absorbance spectroscopy, are employed to investigate these interactions. Changes in the absorbance spectra of BSA upon the addition of Ferene indicate the formation of a complex between the two molecules. researchgate.net

Studies have quantified this interaction by determining the binding constant (Kb). For Ferene disodium salt, the binding constant with BSA was calculated to be 3.09 × 104 M-1. researchgate.netnih.gov This value suggests a strong interaction, which is a key factor for the effective transport of the compound in the circulatory system. When Ferene acts as a ligand in metal complexes, such as those with Zinc(II), the resulting complexes exhibit even stronger binding to BSA, with binding constants significantly higher than that of the free ligand. researchgate.netnih.gov For instance, a Zinc(II)-Ferene complex, [Zn(L1)Cl2]·5H2O·ZnCl2 (where L1 is Ferene), showed a binding constant of 12.30 × 104 M-1. researchgate.netnih.gov

Table 1: Binding Constants (Kb) with Bovine Serum Albumin (BSA)

| Compound | Binding Constant (Kb) [M-1] | Reference |

|---|---|---|

| Ferene Disodium Salt | 3.09 × 104 | researchgate.net, nih.gov |

| Complex 1: [Zn(Ferene)Cl2]·5H2O·ZnCl2 | 12.30 × 104 | researchgate.net, nih.gov |

Implications for Compound Distribution and Bioavailability

The binding affinity of compounds like Ferene and its metal complexes to serum albumins has direct implications for their pharmacokinetic profiles, specifically their distribution and bioavailability. nih.gov A high binding constant generally indicates that the compound can be effectively transported and distributed throughout the body via the bloodstream, as albumins act as natural carriers. researchgate.netnih.gov

This strong binding can protect the compound from metabolic degradation and rapid excretion, thereby prolonging its circulation time and increasing its chance of reaching target tissues. researchgate.netnih.gov The water solubility of Ferene and its complexes further enhances their suitability for biological applications. nih.gov Consequently, the potent serum albumin binding observed with Ferene-based compounds suggests they are good candidates for further investigation as therapeutic agents, as this property is crucial for achieving effective in vivo distribution. researchgate.net

Evaluation in Metallodrug Development and Biological Activity Screening

The development of metal-based drugs, or metallodrugs, is a rapidly growing field in medicinal chemistry. Ferene disodium salt serves as a versatile ligand for the synthesis of novel metal complexes with potential therapeutic applications.

Synthesis and Biological Evaluation of Ferene-Based Metal Complexes

Researchers have successfully synthesized and characterized various metal complexes using Ferene as a ligand. biotech-asia.orgrsc.orgresearchgate.net For example, complexes of copper(II) and zinc(II) with Ferene have been prepared and studied. nih.govresearchgate.net The synthesis typically involves the reaction of a metal salt, such as copper(II) chloride dihydrate or zinc(II) chloride, with Ferene in a suitable solvent like methanol (B129727). nih.govresearchgate.net

These synthesized complexes are generally water-soluble, a favorable characteristic for biological applications. nih.gov Characterization techniques including elemental analysis, 1H NMR, IR, and UV-Vis spectroscopy are used to confirm the structure and coordination of the metal ion with the Ferene ligand. nih.govnih.gov Spectroscopic data often show shifts in the characteristic frequencies of the ligand's functional groups upon complexation, confirming the formation of a new bond between the metal and nitrogen atoms of the triazine ring in Ferene. researchgate.net The biological evaluation of these coordination complexes is an active research area, driven by the potential for synergistic action between the metal ion and the organic ligand. researchgate.net

Exploration of Antimicrobial Properties of Derived Complexes

There is a pressing need for new antimicrobial agents due to the rise of drug-resistant pathogens. rsc.org Metal complexes represent a promising avenue for the development of novel antibiotics. rsc.org The chelation of metal ions with organic ligands can enhance the antimicrobial activity of the compounds. biotech-asia.org

Studies on copper(II) complexes derived from Ferene have been conducted to evaluate their antimicrobial potential. researchgate.net For instance, a complex denoted as [CuCl2(ferene)]·H2O·MeOH was synthesized and tested for its activity against various microbes. researchgate.net The antimicrobial activity of metal complexes is often attributed to the lipophilicity of the complex, which facilitates its transport across microbial cell membranes. nih.gov The metal ion itself can disrupt cellular enzymes and interact with nucleic acids, leading to microbial cell death. nih.gov While research into the specific antimicrobial effects of Ferene-based complexes is ongoing, the broader class of metal-triazine complexes has shown significant promise as antibacterial and antifungal agents. researchgate.net

Antioxidant Activity Investigations of Complexes

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. This has spurred research into the antioxidant properties of various compounds, including metal complexes. mdpi.com The combination of a metal ion's redox properties with a suitable organic ligand can result in effective metal-based antioxidants. mdpi.com

The antioxidant potential of Ferene-based metal complexes is an area of active investigation. The general principle is that the metal complex can act as a scavenger of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, or reduce hydrogen peroxide. mdpi.com The antioxidant activity of metal complexes can sometimes be greater than that of the free ligand. nih.govrsc.org For example, studies on iron and copper complexes have shown they can act as mimetics of antioxidant enzymes like superoxide (B77818) dismutase and catalase. rsc.org While specific data on the antioxidant activity of Ferene complexes is emerging, related Schiff base and triazine metal complexes have demonstrated notable radical scavenging capabilities, suggesting that Ferene-metal complexes may also possess valuable antioxidant properties. researchgate.neteurjchem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Ferene Disodium Salt |

| Bovine Serum Albumin (BSA) |

| Human Serum Albumin (HSA) |

| Zinc(II) Chloride |

| Copper(II) Chloride Dihydrate |

| Methanol |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

| Hydrogen Peroxide |

| Superoxide Dismutase |

| Catalase |

| [Zn(Ferene)Cl2]·5H2O·ZnCl2 |

| [Zn(Ferene)2Cl2]·4H2O·2CH3OH |

Environmental and Industrial Applications of Ferene Disodium Salt

Water Quality Monitoring and Analysis

The accurate quantification of iron in water is essential for assessing its quality, as iron levels can indicate environmental health and the effectiveness of treatment processes. Ferene disodium (B8443419) salt provides a reliable method for this purpose.

Determination of Iron in Potable and Treated Water Samples

Ferene disodium salt is widely utilized for the colorimetric determination of iron in potable and treated water. beilstein-archives.org The methodology is based on the reaction between Ferene and ferrous iron (Fe²⁺) in an aqueous solution, which forms a stable, deep blue or purple-colored complex. beilstein-archives.orgresearchgate.net The intensity of this color is directly proportional to the concentration of iron in the sample and is measured using a spectrophotometer at a wavelength of maximum absorbance (λmax), typically around 593 nm. researchgate.netscribd.com

For the analysis to be accurate, any ferric iron (Fe³⁺) present in the water sample must first be reduced to ferrous iron (Fe²⁺). This is typically achieved by adding a reducing agent, such as ascorbic acid or hydroxylamine, to the sample. beilstein-archives.orgresearchgate.net The reaction is usually carried out in a buffered solution to maintain an optimal pH for complex formation, generally between 3 and 6. researchgate.net The high molar absorptivity of the Ferene-iron(II) complex, reported to be greater than 34,000 L·mol⁻¹·cm⁻¹, contributes to the high sensitivity of this method, allowing for the detection of low concentrations of iron. researchgate.netscribd.com

A typical procedure involves the following steps:

Collection of the water sample.

Addition of a reducing agent to convert all iron to the Fe²⁺ state.

Addition of a Ferene disodium salt solution.

Allowing time for the color of the complex to fully develop. researchgate.net

Measurement of the absorbance of the solution using a spectrophotometer.

Calculation of the iron concentration based on a pre-established calibration curve.

The specificity and sensitivity of the Ferene method make it a suitable alternative to other reagents like Ferrozine for the determination of iron in water. researchgate.net

Analysis of Iron in Natural Waters, including Acid Mine Drainage

Natural waters, and particularly those affected by industrial activities such as mining, require close monitoring of their chemical composition. Acid mine drainage (AMD) is a significant environmental issue characterized by low pH and high concentrations of dissolved metals, including iron. thno.orgavantorsciences.com The iron in AMD is primarily in the form of ferrous iron (Fe²⁺) due to the oxidation of pyrite (B73398) (iron sulfide) exposed during mining operations. avantorsciences.com

The analysis of iron is a critical component in the management and treatment of AMD. While direct studies detailing the use of Ferene disodium salt specifically for AMD are not prevalent in the provided search results, the fundamental principles of the Ferene method make it highly applicable for this purpose. The high concentration of iron in AMD often necessitates dilution of the sample before analysis to fall within the linear range of the spectrophotometric method. chemrxiv.org

The analytical process for determining iron in AMD using Ferene would be similar to that for potable water, involving reduction of any Fe³⁺, complexation with Ferene, and spectrophotometric measurement. The robustness of the Ferene-iron complex and the method's high sensitivity are advantageous for accurately quantifying iron levels in such complex environmental samples, which is essential for assessing the extent of contamination and designing effective remediation strategies. thno.org

Characterization and Quantification in Material Science

In the field of material science, particularly in nanotechnology, the precise characterization of materials is paramount. Ferene disodium salt has found a specific application in the quantification of iron in engineered nanoparticles.

Quantification of Iron Oxide Nanoparticles (SPIONs)

Superparamagnetic iron oxide nanoparticles (SPIONs) are materials with significant potential in biomedical applications. beilstein-archives.orgresearchgate.net Accurate quantification of the iron content within these nanoparticles is crucial for their development and application. The "Ferene-S assay" is a widely used colorimetric method for this purpose. beilstein-archives.orgresearchgate.nettandfonline.com

The procedure involves the digestion of the SPIONs to liberate the iron ions into solution. This is often achieved by treating the nanoparticle sample with a strong acid, such as concentrated nitric acid. nih.gov Following digestion, the liberated iron, which may be in the Fe³⁺ state, is reduced to Fe²⁺ using a suitable reducing agent. thno.org The resulting Fe²⁺ is then complexed with Ferene disodium salt, and the absorbance of the colored complex is measured spectrophotometrically. nih.govresearchgate.net

Research has shown that the this compound assay is a reliable and accurate method for quantifying iron in SPIONs, with results comparable to more complex and expensive techniques like inductively coupled plasma-mass spectrometry (ICP-MS). researchgate.nettandfonline.comnih.gov This makes the Ferene-based method a convenient and cost-effective tool for routine characterization of these nanomaterials in a research and development setting. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on Ferene Disodium (B8443419) Salt

Ferene disodium salt, a ferroin-type reagent, has been extensively researched and established as a highly effective chromogenic agent for the determination of iron. chemicalbook.comscbt.com Its primary application lies in the colorimetric and spectrophotometric quantification of ferrous iron (Fe²⁺) in various samples, most notably in serum for clinical diagnostics. watson-int.comavantorsciences.com The compound forms a stable, intensely colored tris complex with ferrous iron, exhibiting a distinct purple hue. avantorsciences.com This reaction provides the basis for its use in assays to measure iron concentrations, as the intensity of the color is directly proportional to the amount of iron present. avantorsciences.com

Research has highlighted several advantageous characteristics of Ferene disodium salt over other reagents like Ferrozine. It is noted for its enhanced water solubility and stability across a broad pH range of 4 to 9. chemicalbook.comfcad.com Furthermore, it possesses a high molar absorptivity, with a reported value of approximately 35,500 L/mol·cm at its maximum absorbance wavelength (λmax) of 593 nm when complexed with iron. fcad.com This high sensitivity makes it suitable for detecting even low concentrations of iron. fcad.com

The synthesis and characterization of Ferene disodium salt have been well-documented, ensuring its availability and quality for research and diagnostic purposes. cdnsciencepub.com Studies have detailed the optimal conditions for its use in iron determination, including the use of a reducing agent, such as ascorbic acid, to ensure all iron in a sample is converted to the ferrous state for accurate measurement. avantorsciences.comresearchgate.net Beyond its principal use in iron quantification, research has also indicated its utility in the detection of other trace metals. chemicalbook.com

Emerging Trends and Potential for Novel Applications

While the primary application of Ferene disodium salt remains in iron determination, emerging research is exploring its potential in new and innovative areas. One significant trend is its incorporation into novel sensing platforms. For instance, researchers have successfully synthesized Ferene-S-conjugated silver nanoparticles (this compound-AgNPs) to create a colorimetric chemosensor. researchgate.net This nanosensor demonstrates high selectivity for the detection of Fe²⁺ ions, suggesting a promising avenue for the development of more sensitive and selective analytical methods. researchgate.net

The unique chelating properties of Ferene disodium salt are also being investigated in broader biochemical and environmental contexts. Its application extends to quantifying iron in various biological samples beyond serum, such as in the study of iron-containing enzymes and proteins. nih.govnih.gov This is crucial for understanding iron homeostasis and the pathophysiology of iron-related diseases. researchgate.net

Furthermore, the adaptability of the Ferene-based assay for flow injection analysis (FIA) opens up possibilities for in-situ analysis in diverse environments, such as hydrothermal vents. researchgate.net This indicates a potential for its use in environmental monitoring and geochemical research. The expanding pharmaceutical sector also presents opportunities for its use in drug formulation and quality control processes. pmarketresearch.com There is also exploration into its use in fields like nanotechnology and advanced materials. archivemarketresearch.com

Unexplored Areas and Research Gaps

Despite its well-established use, there remain several areas where further research on Ferene disodium salt could yield valuable insights. A significant portion of the existing research focuses on its application in aqueous solutions and biological fluids. However, its behavior and utility in non-aqueous or complex matrices are less understood. Investigating its performance in such environments could broaden its applicability in industrial and materials science research.

While the interaction of Ferene disodium salt with iron is well-characterized, its chelation with other metal ions is not as extensively studied. A more comprehensive investigation into its selectivity and the properties of its complexes with other metals could lead to the development of new analytical methods for a wider range of elements. chemicalbook.com

The full potential of this compound-conjugated nanoparticles and other nanomaterial-based sensors has yet to be realized. researchgate.net Research could focus on optimizing these nanosensors for real-world applications, including their deployment in portable and field-based analytical devices. Further exploration into the mechanisms of signal transduction in these nanosystems could also lead to the design of more sophisticated and multi-analyte sensors.

Finally, while its use in quantifying iron in biological systems is established, its potential as a therapeutic or diagnostic agent in itself remains largely unexplored. Preliminary research has mentioned its use in the treatment of chronic viral hepatitis, but this area requires significant further investigation. biosynth.com Understanding its interactions within cellular and in-vivo systems could open up entirely new avenues for its application in biomedicine.

Q & A

Basic: What are the critical safety protocols for handling Ferene Disodium Salt in laboratory settings?

Ferene Disodium Salt requires strict adherence to safety protocols due to its potential hazards. Key measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage: Store in a cool, dry place away from oxidizers and heat sources. Ensure containers are tightly sealed to avoid moisture absorption .

- Spill Management: Clean spills immediately using inert absorbents (e.g., sand) and avoid generating dust. Dispose of waste according to institutional chemical safety guidelines .

Basic: How should researchers design a synthesis protocol for Ferene Disodium Salt?

A synthesis protocol should prioritize reproducibility and purity control:

- Precursor Selection: Use high-purity starting materials (e.g., sodium salts and organic ligands) to minimize impurities.

- Reaction Conditions: Optimize pH (e.g., neutral to slightly alkaline) and temperature (typically 25–60°C) to stabilize the disodium salt formation .

- Purification: Employ recrystallization or column chromatography to isolate the compound. Validate purity via HPLC or spectrophotometric analysis (e.g., UV-Vis at characteristic wavelengths) .

Advanced: How can researchers resolve contradictions in spectrophotometric data for Ferene Disodium Salt?

Contradictions often arise from inconsistent experimental parameters or interference. To address this:

- Standardize Protocols: Ensure uniform sample preparation (e.g., buffer composition, concentration) and instrument calibration .

- Control for Interfering Factors: Test for common interferents (e.g., metal ions, pH variations) using blank assays .

- Data Cross-Validation: Compare results across multiple techniques (e.g., fluorescence, ICP-MS) to confirm spectral peaks .

Advanced: What methodologies optimize Ferene Disodium Salt’s stability in long-term studies?

Stability depends on environmental and chemical factors:

- pH Buffering: Maintain pH 7–8 using phosphate or Tris buffers to prevent hydrolysis .

- Light and Temperature Control: Store solutions in amber vials at 4°C to mitigate photodegradation and thermal decomposition .

- Additive Screening: Test stabilizers like EDTA (0.1–1 mM) to chelate trace metals that catalyze degradation .

Basic: What analytical techniques are recommended for characterizing Ferene Disodium Salt?

- Elemental Analysis: Confirm sodium content via atomic absorption spectroscopy (AAS) .

- Spectroscopic Methods: UV-Vis (λmax ~450 nm) and FT-IR (e.g., sulfonate group peaks at 1050–1150 cm⁻¹) for structural validation .

- Chromatography: Use reversed-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) to assess purity .

Advanced: How should researchers design a "fair test" to evaluate Ferene Disodium Salt’s reactivity with metal ions?

A "fair test" requires controlled variables and systematic measurement:

- Independent Variables: Vary metal ion concentration (e.g., Fe²⁺, Cu²⁺) while keeping pH, temperature, and salt concentration constant .

- Dependent Variables: Measure reaction kinetics via absorbance changes or precipitate formation .

- Replicates: Perform triplicate trials and statistically analyze data (e.g., ANOVA) to confirm significance .

Basic: What documentation standards ensure reproducibility in Ferene Disodium Salt research?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detailed Metadata: Record synthesis conditions (e.g., molar ratios, reaction time), instrument settings, and raw data files .

- Protocol Sharing: Publish step-by-step methods in supplementary materials, including deviations from published procedures .

- Data Repositories: Deposit datasets in open-access platforms (e.g., Zenodo) with digital object identifiers (DOIs) .

Advanced: How can researchers mitigate batch-to-batch variability in Ferene Disodium Salt synthesis?

- Quality Control (QC) Metrics: Implement in-process checks (e.g., intermediate purity via TLC) .

- Statistical Process Control (SPC): Use control charts to monitor critical parameters (e.g., yield, pH) across batches .

- Post-Synthesis Analysis: Compare NMR or mass spectrometry profiles with reference standards to identify impurities .

Basic: What are the ethical guidelines for referencing prior studies on Ferene Disodium Salt?

- Primary Sources: Cite peer-reviewed journals or patents for synthesis methods and applications .

- Data Attribution: Acknowledge original datasets reused in meta-analyses .

- Conflict of Interest Disclosure: Declare funding sources or institutional affiliations that may bias interpretations .

Advanced: What computational tools assist in modeling Ferene Disodium Salt’s ligand-binding properties?

- Molecular Dynamics (MD): Simulate interactions with metal ions using software like GROMACS or AMBER .

- Density Functional Theory (DFT): Calculate electronic structure and binding energies via Gaussian or ORCA .

- Data Integration: Cross-validate computational results with experimental data (e.g., X-ray crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.